molecular formula C26H22N6 B2881746 N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902950-80-5

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B2881746
CAS No.: 902950-80-5
M. Wt: 418.504
InChI Key: DSCBZRACNZFIED-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. This compound is characterized by the presence of an indole moiety, a triazoloquinazoline core, and a methylphenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multi-step reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.

    Coupling Reactions: The final step involves coupling the indole derivative with the triazoloquinazoline core using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the triazoloquinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the triazoloquinazoline core.

    Substitution: Substituted derivatives with various functional groups attached to the indole or triazoloquinazoline core.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases like cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]acrylamide
  • N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides
  • N-(1-methyl-1H-indol-3-yl)methyl derivatives

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is unique due to its specific combination of an indole moiety, a triazoloquinazoline core, and a methylphenyl group

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6/c1-17-7-6-8-18(15-17)24-30-25-21-10-3-5-12-23(21)29-26(32(25)31-24)27-14-13-19-16-28-22-11-4-2-9-20(19)22/h2-12,15-16,28H,13-14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCBZRACNZFIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCCC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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